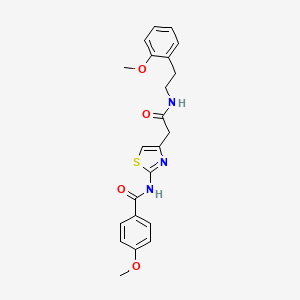

4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the case of thiazole-containing benzamides, multicomponent reactions are often employed, which may include the use of thioureas, amines, and halogenated acetates . The synthesis process is characterized by techniques such as IR, NMR, mass spectrometry, and elemental analysis to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those with a thiazole ring, is often elucidated using single-crystal X-ray analysis. This technique allows for the determination of the precise arrangement of atoms within the molecule and the identification of any polymorphs . The presence of different functional groups, such as methoxy or chloro substituents, can influence the overall molecular conformation and crystal packing .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including photoreactions in the presence of singlet oxygen, leading to a range of photolysis products . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring, which can affect the electronic properties and steric hindrance .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized by techniques such as X-ray powder diffractometry, thermal analysis, and spectroscopy . These compounds can exhibit polymorphism, where different crystalline forms have distinct thermal behaviors and stability profiles . The presence of hydrogen bonding, both strong and weak, plays a significant role in the crystal packing and stability of these compounds . Additionally, the solubility, melting points, and other physicochemical properties are crucial for their potential application as pharmaceutical agents .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine derivative, which is similar in structure to the chemical . This derivative has potential applications in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of compounds similar to 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide. These complexes showed promising in vitro cytotoxicity in human breast cancer cell lines, indicating their potential as anticancer agents (Vellaiswamy & Ramaswamy, 2017).

Antifungal Effects

Jafar et al. (2017) investigated the antifungal effects of compounds with a structure similar to the chemical of interest. They found these compounds to be effective against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential applications in developing antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Antimicrobial Properties

Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, which showed significant antimicrobial activity. This research suggests that similar compounds like this compound could be developed as antimicrobial agents (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

Nematocidal Activity

Liu, Wang, Zhou, and Gan (2022) synthesized 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which showed good nematocidal activity. This indicates potential applications of similar compounds in controlling nematode pests (Liu, Wang, Zhou, & Gan, 2022).

Eigenschaften

IUPAC Name |

4-methoxy-N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-28-18-9-7-16(8-10-18)21(27)25-22-24-17(14-30-22)13-20(26)23-12-11-15-5-3-4-6-19(15)29-2/h3-10,14H,11-13H2,1-2H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKYLXCDRCKESZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)

![5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B3017233.png)

![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)

![2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B3017246.png)